

Chemical structure and IUPAC name of 2-Ethoxy-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethoxy-4,6-dichloropyrimidine

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An In-depth Technical Guide to 2-Ethoxy-4,6-dichloropyrimidine

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, synthesis, and key applications of **2-Ethoxy-4,6-dichloropyrimidine**. The information is tailored for researchers, scientists, and professionals involved in drug development and agrochemical synthesis.

Chemical Structure and Nomenclature

2-Ethoxy-4,6-dichloropyrimidine is a substituted pyrimidine ring, a heterocyclic aromatic organic compound. The core pyrimidine structure is functionalized with an ethoxy group at the second position and two chlorine atoms at the fourth and sixth positions.

- IUPAC Name: 4,6-dichloro-2-ethoxypyrimidine[1]
- CAS Number: 40758-65-4
- Molecular Formula: C₆H₆Cl₂N₂O[1][2]
- Molecular Weight: 193.03 g/mol [1][2]
- Canonical SMILES: CCOC1=NC(=CC(=N1)Cl)Cl[1]

- InChI Key: CVMAOIALLIBNNZ-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Ethoxy-4,6-dichloropyrimidine**, presented for easy reference and comparison.

| Property | Value | Reference |
|---------------------|--------------------------------|-----------|
| Appearance | White crystalline solid | [2] |
| Boiling Point | 283.5 ± 43.0 °C at 760 mmHg | [1] |
| Density | 1.375 ± 0.06 g/cm ³ | [1] |
| Storage Temperature | 2-8°C under inert gas | [1] |

Synthesis of 2-Ethoxy-4,6-dichloropyrimidine

2-Ethoxy-4,6-dichloropyrimidine is primarily synthesized through the chlorination of its precursor, 2-ethoxy-4,6-dihydroxypyrimidine. This transformation is a crucial step in the production of various downstream products.

Experimental Protocol: Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine

This protocol outlines a general method for the synthesis of **2-Ethoxy-4,6-dichloropyrimidine** based on established procedures.

Materials:

- 2-ethoxy-4,6-dihydroxypyrimidine
- Phosphorus oxychloride (POCl₃)[3]
- Triethylamine (or another suitable tertiary amine base)[4]
- Anhydrous aprotic solvent (e.g., toluene, acetonitrile)[4]

- Ice water
- Dichloromethane (or other suitable extraction solvent)
- Anhydrous sodium sulfate
- Sodium carbonate solution

Procedure:

- **Reaction Setup:** In a reaction flask equipped with a stirrer, thermometer, and reflux condenser, suspend 2-ethoxy-4,6-dihydroxypyrimidine in an anhydrous aprotic solvent.
- **Addition of Chlorinating Agent:** Add phosphorus oxychloride to the suspension.[3]
- **Base Addition:** Cool the mixture and slowly add triethylamine, maintaining a controlled temperature.[4]
- **Reaction:** Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as HPLC.[4]
- **Work-up:** After the reaction is complete, cool the mixture and carefully pour it into ice water.
- **Neutralization and Extraction:** Neutralize the aqueous solution with a sodium carbonate solution to a pH of 8-9. Extract the product into dichloromethane.
- **Drying and Solvent Removal:** Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.
- **Purification:** The crude **2-Ethoxy-4,6-dichloropyrimidine** can be further purified by distillation or recrystallization.

Role in Synthesis and Biological Relevance

2-Ethoxy-4,6-dichloropyrimidine is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][5] Its

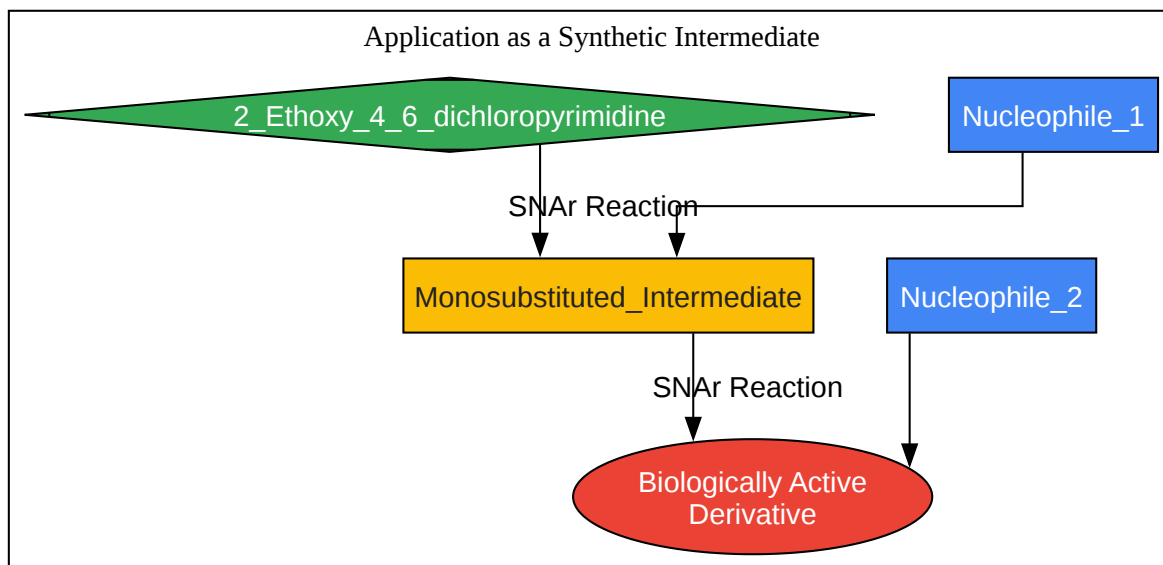
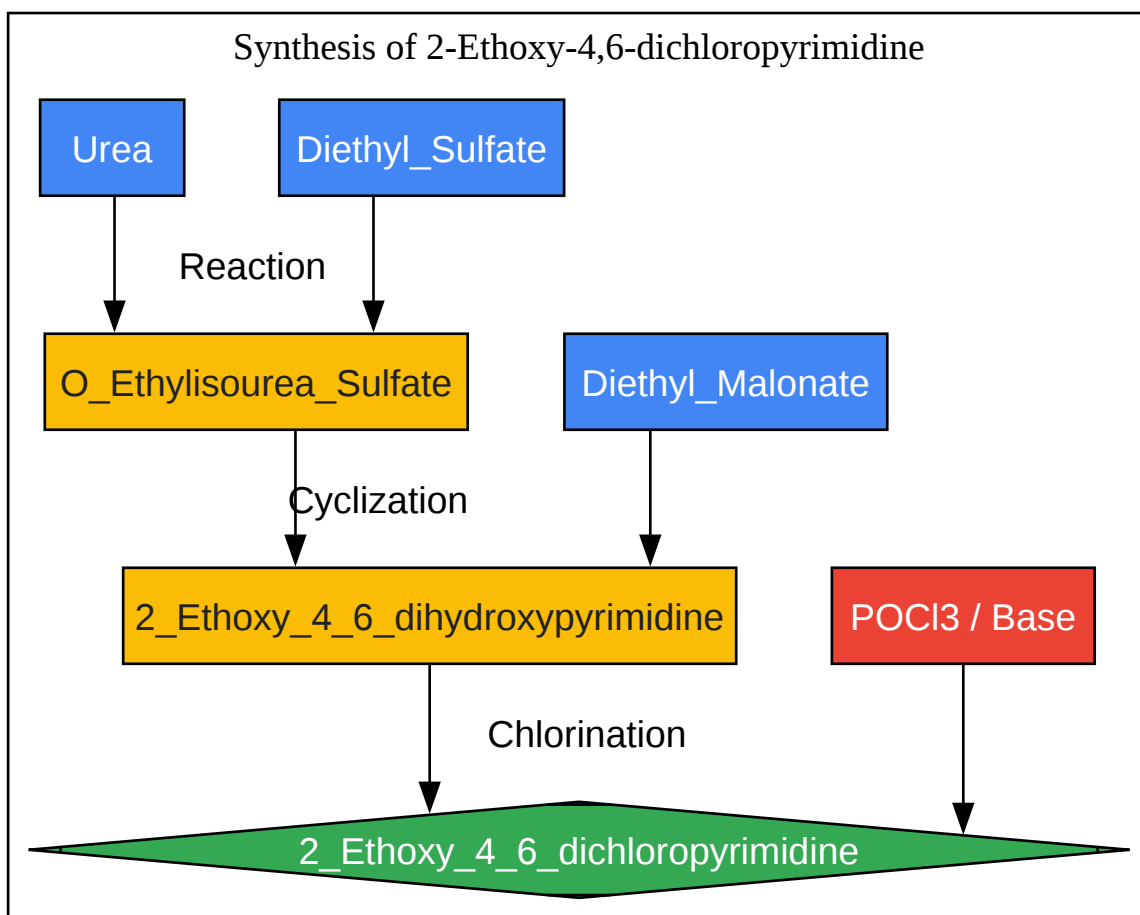
dichloropyrimidine core allows for sequential and regioselective nucleophilic aromatic substitution (S_NAr) reactions, making it a versatile intermediate.[\[6\]](#)[\[7\]](#)

While there is limited information on the direct biological activity of **2-Ethoxy-4,6-dichloropyrimidine** itself, its derivatives have shown significant biological activities, including:

- **Herbicidal Activity:** Pyrimidine derivatives are known to be effective herbicides.[\[8\]](#)[\[9\]](#)
- **Antiviral and Anticancer Potential:** The pyrimidine scaffold is a common feature in antiviral and anticancer drugs.[\[10\]](#)

Visualized Synthesis and Application Workflow

The following diagrams illustrate the synthesis of **2-Ethoxy-4,6-dichloropyrimidine** and its subsequent use as a synthetic intermediate.



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- To cite this document: BenchChem. [Chemical structure and IUPAC name of 2-Ethoxy-4,6-dichloropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311153#chemical-structure-and-iupac-name-of-2-ethoxy-4-6-dichloropyrimidine]

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